6-Pentadecene chemical structure and properties
6-Pentadecene chemical structure and properties
An In-depth Technical Guide to 6-Pentadecene
Introduction
6-Pentadecene (C15H30) is a long-chain unsaturated hydrocarbon belonging to the alkene family. It exists as two geometric isomers, (Z)-6-Pentadecene (cis) and (E)-6-Pentadecene (trans), due to the presence of a carbon-carbon double bond at the sixth position. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 6-Pentadecene, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Isomerism
The molecular formula for 6-Pentadecene is C15H30, and it has a molecular weight of approximately 210.40 g/mol .[1][2] The defining feature of its structure is a double bond between the 6th and 7th carbon atoms in a fifteen-carbon chain. The spatial arrangement of the alkyl groups attached to this double bond gives rise to two stereoisomers: cis and trans.
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(Z)-6-Pentadecene (cis-6-Pentadecene): In this isomer, the hydrogen atoms on the double-bonded carbons are on the same side of the double bond.
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(E)-6-Pentadecene (trans-6-Pentadecene): Here, the hydrogen atoms on the double-bonded carbons are on opposite sides.
This isomerism is a critical factor in the molecule's physical properties and biological activity.
Caption: Chemical structures of (Z) and (E) isomers of 6-Pentadecene.
Nomenclature and Identifiers
| Identifier | (Z)-6-Pentadecene | (E)-6-Pentadecene |
| IUPAC Name | (Z)-pentadec-6-ene[2] | (E)-pentadec-6-ene[1] |
| Synonyms | cis-6-Pentadecene, 6Z-Pentadecene[2] | trans-6-Pentadecene, (6E)-6-Pentadecene[1] |
| CAS Number | 74392-29-3[2][3] | 74392-31-7[1] |
| PubChem CID | 5352240[2] | 5352262[1] |
| LIPID MAPS ID | LMFA11000088[2] | LMFA11000479[1] |
Physicochemical and Spectroscopic Properties
The properties of 6-Pentadecene are influenced by its long hydrocarbon chain, making it a nonpolar and lipophilic molecule. While experimental data for each pure isomer is limited, computed properties and data for mixed isomers are available.
Physical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 210.40 | g/mol | PubChem[1][2] |
| Boiling Point (Mixed Isomers) | 268.7 | °C | Cheméo[4] |
| Melting Point (Mixed Isomers) | -2.8 | °C | Cheméo[4] |
| Density (Mixed Isomers) | 0.775 | g/mL | Cheméo[4] |
| Refractive Index (n20/D) | 1.439 | Cheméo[4] |
Computed Properties
| Property | (Z)-Isomer Value | (E)-Isomer Value | Unit | Source |
| XLogP3 | 7.4 | 7.4 | PubChem[1][2] | |
| Enthalpy of Vaporization (ΔvapH°) | 48.94 | 48.94 | kJ/mol | Cheméo (Joback Calc.)[5] |
| Enthalpy of Fusion (ΔfusH°) | 34.81 | 34.81 | kJ/mol | Cheméo (Joback Calc.)[5] |
| Critical Pressure (Pc) | 1472.49 | 1472.49 | kPa | Cheméo (Joback Calc.)[5] |
| Water Solubility (log10WS) | -5.95 | -5.95 | mol/L | Cheméo (Crippen Calc.)[5] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and identification of 6-Pentadecene.[6]
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Mass Spectrometry (MS): In GC-MS analysis, 6-Pentadecene would show a molecular ion (M+) peak at m/z 210. Fragmentation patterns would be characteristic of a long-chain alkene, with cleavage at allylic and vinylic positions. Dimethyl disulfide (DMDS) derivatization is used to pinpoint the double bond location, yielding characteristic fragments at m/z 131 and 173 for 6-pentadecene.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The olefinic protons (-CH=CH-) would appear as a multiplet in the range of δ 5.3-5.5 ppm. The allylic protons (-CH₂-CH=) would resonate around δ 2.0 ppm. The remaining aliphatic protons would form complex multiplets in the δ 0.8-1.4 ppm range, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.9 ppm.
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¹³C NMR: The sp² hybridized carbons of the double bond would show signals in the downfield region, typically between δ 120-140 ppm. The sp³ hybridized carbons would appear in the upfield region (δ 10-40 ppm).
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Infrared (IR) Spectroscopy: The C=C stretch for a cis-alkene appears around 1650 cm⁻¹, while a trans-alkene is similar but may be weaker. The C-H stretching of the vinyl hydrogens is expected around 3020 cm⁻¹. The out-of-plane bending is diagnostic: cis-isomers show a strong band around 675-730 cm⁻¹, whereas trans-isomers show a band in the 960-975 cm⁻¹ region.
Experimental Protocols
Synthesis of (Z)-6-Pentadecene
A common method for synthesizing specific alkene isomers involves the partial reduction of an alkyne.[7]
Protocol: Synthesis via Lindlar Catalysis
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Alkyne Formation: 7-Pentadecyne is prepared from 1-bromoheptyne and octylmagnesium chloride.
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Partial Hydrogenation: The resulting 7-pentadecyne is subjected to partial reduction to yield the cis-alkene.
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Reaction Setup: A reaction flask is charged with 7-pentadecyne dissolved in a suitable solvent (e.g., hexane or ethanol).
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Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added.
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Hydrogenation: The mixture is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.
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Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting alkyne.
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Workup: Upon completion, the catalyst is filtered off through a pad of Celite. The solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to isolate (Z)-6-Pentadecene.
Caption: Synthetic pathway for (Z)-6-Pentadecene via alkyne reduction.
Analytical Identification by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for identifying volatile compounds like 6-Pentadecene in complex mixtures.[8]
Protocol: GC-MS Analysis of a Natural Extract
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Sample Preparation: A hexane extract from the source material (e.g., insect cuticle) is concentrated under a stream of nitrogen.
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GC System: An Agilent 6890 GC (or equivalent) is used with a nonpolar capillary column (e.g., DB-5, 30 m x 0.25 mm).
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GC Conditions:
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Oven Program: Start at 50 °C (hold for 3 min), then ramp to 320 °C at 4 °C/min.
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MS System: An Agilent 5973 Mass Spectrometer (or equivalent) is coupled to the GC.
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MS Conditions:
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Range: Scan from m/z 30 to 550.
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Identification: The mass spectrum of the eluting peak corresponding to 6-Pentadecene is compared with reference spectra from libraries such as NIST or Wiley. The retention index is also compared with known standards for confirmation.
Caption: Workflow for identifying bioactive compounds like 6-Pentadecene.
Biological Activity and Significance
(Z)-6-Pentadecene has been identified as a semiochemical, a chemical involved in communication between organisms. Specifically, it is an electrophysiologically active compound found on the cuticle of female Argogorytes wasps.[7] This compound, along with others, plays a role in attracting male wasps, which are the pollinators for the orchid Ophrys insectifera. The orchid mimics the chemical profile of the female wasp to achieve pollination. This demonstrates a specific and crucial role for the cis-isomer in insect chemical ecology. There is currently limited information on any intracellular signaling pathways directly involving 6-Pentadecene in mammalian systems.
References
- 1. 6-Pentadecene | C15H30 | CID 5352262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-6-Pentadecene | C15H30 | CID 5352240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. cis-6-Pentadecene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. mdpi.com [mdpi.com]
- 8. thepharmajournal.com [thepharmajournal.com]
